(R)-2-methyl-4-nitrobutan-1-ol introduction
(R)-2-methyl-4-nitrobutan-1-ol introduction
An In-Depth Technical Guide to (R)-2-methyl-4-nitrobutan-1-ol: Synthesis, Characterization, and Application in Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol, a chiral building block of increasing importance in the pharmaceutical and agrochemical industries. We will delve into its synthesis, with a focus on modern biocatalytic methods, its unique chemical properties, and its versatile applications as a precursor to complex, enantiomerically pure molecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of a Chiral Nitro Alcohol
(R)-2-methyl-4-nitrobutan-1-ol is a chiral nitro alcohol that serves as a highly versatile intermediate in asymmetric synthesis.[1][] Its structure is deceptively simple, yet it contains two key features that are of immense strategic value to the medicinal chemist: a stereodefined chiral center and a nitro functional group.
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Chirality: The "(R)" designation at the C2 position is critical. In pharmacology, the three-dimensional arrangement of atoms can dictate the biological activity of a molecule. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] The ability to start a synthesis with an enantiomerically pure building block like (R)-2-methyl-4-nitrobutan-1-ol is a cornerstone of modern drug development, eliminating the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.[4][5][6][7]
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The Nitro Group: The nitro group (–NO₂) is far more than a simple placeholder. It is a powerful and versatile functional group in medicinal chemistry, often acting as a "double-edged sword." It is a strong electron-withdrawing group that can be metabolically reduced in vivo to form reactive intermediates, a process known as bioreductive activation.[8] This property is exploited in various drugs, including antimicrobial and anticancer agents designed to be activated under specific physiological conditions (e.g., hypoxia in tumors).[9][10] Furthermore, from a synthetic standpoint, the nitro group is a protean precursor to other crucial functional groups, most notably the primary amine (–NH₂) via reduction.
Therefore, (R)-2-methyl-4-nitrobutan-1-ol is not merely a molecule but a strategic tool, offering a direct and stereocontrolled route to chiral γ-amino alcohols and their derivatives—privileged scaffolds in a multitude of bioactive compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its use in synthesis and for quality control.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-methyl-4-nitrobutan-1-ol | [] |
| CAS Number | 1022985-41-6 | [1] |
| Molecular Formula | C₅H₁₁NO₃ | [1][] |
| Molecular Weight | 133.15 g/mol | [1][] |
| Boiling Point | 224.3 °C at 760 mmHg (Predicted) | [] |
| Density | 1.094 g/cm³ (Predicted) | [] |
| Storage | 2-8°C, sealed, dry | [1] |
| Purity | ≥95% (Typical commercial grade) | [1] |
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and stereochemical integrity of (R)-2-methyl-4-nitrobutan-1-ol is paramount. A multi-technique approach ensures a self-validating analytical system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of all 11 protons and their connectivity through chemical shifts and coupling patterns. The ¹³C NMR will show five distinct carbon signals, confirming the carbon backbone.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this molecule will be characterized by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3300-3500 cm⁻¹ and two strong absorption bands for the nitro group (asymmetric and symmetric N-O stretches) around 1550 cm⁻¹ and 1380 cm⁻¹.
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Mass Spectrometry (MS): MS provides the molecular weight of the compound. Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 133, along with characteristic fragmentation patterns corresponding to the loss of water, the nitro group, or other fragments.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, confirming the high enantiopurity required for pharmaceutical applications.[3]
Asymmetric Synthesis: The Biocatalytic Advantage
The key to the utility of (R)-2-methyl-4-nitrobutan-1-ol lies in its enantioselective synthesis. While traditional chemical methods using chiral catalysts exist, biocatalytic routes have emerged as superior in terms of selectivity, mild reaction conditions, and environmental sustainability.[11] The most effective approach involves the asymmetric reduction of the prochiral ketone, 2-methyl-4-nitro-1-oxobutan.
The causality behind this choice is clear: enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are exquisitely chiral catalysts perfected by evolution. They operate in aqueous media at ambient temperatures and can deliver exceptionally high enantiomeric excess (>99% e.e.), which is often difficult to achieve with chemical catalysts.[12][13][14]
Logical Workflow for Biocatalytic Synthesis
The chemoenzymatic cascade represents an efficient and elegant synthetic strategy. It mimics metabolic pathways by telescoping multiple reaction steps into a single pot, thereby reducing waste and improving efficiency.[15]
Caption: Biocatalytic workflow for synthesizing (R)-2-methyl-4-nitrobutan-1-ol.
Field-Proven Experimental Protocol: KRED-Mediated Reduction
This protocol is a representative methodology based on established principles of biocatalytic ketone reduction.[13][14][16]
Objective: To synthesize (R)-2-methyl-4-nitrobutan-1-ol with high conversion and >99% enantiomeric excess.
Materials:
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2-methyl-4-nitro-1-oxobutan (substrate)
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Ketoreductase (KRED) selective for the (R)-alcohol (e.g., commercially available kits often provide a panel of enzymes for screening)
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Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺) if using a regeneration system
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Glucose Dehydrogenase (GDH) for cofactor regeneration
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D-Glucose
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Potassium phosphate buffer (100 mM, pH 7.0)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Step-by-Step Methodology:
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Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.0). Add NADP⁺ (to a final concentration of ~1 mM), D-glucose (to a final concentration of ~1.1 equivalents relative to the substrate), and the selected KRED and GDH enzymes according to the manufacturer's activity specifications.
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Substrate Addition: Dissolve the 2-methyl-4-nitro-1-oxobutan substrate in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (typically <5% v/v to avoid enzyme denaturation) and add it to the buffered enzyme solution to a final concentration of 10-50 g/L.
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Reaction Execution: Maintain the reaction mixture at a constant temperature (typically 25-30°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine substrate conversion.
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Work-up and Extraction: Once the reaction has reached completion (>99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate. Mix thoroughly and separate the organic layer. Perform two additional extractions of the aqueous layer with ethyl acetate to ensure complete recovery of the product.
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Purification and Isolation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified further by silica gel column chromatography if necessary.
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Final Analysis: Analyze the purified product using NMR, IR, and MS to confirm its structure and purity. Crucially, determine the enantiomeric excess (e.e.) using chiral HPLC.
Synthetic Utility and Key Transformations
The power of (R)-2-methyl-4-nitrobutan-1-ol lies in the orthogonal reactivity of its two functional groups. This allows for selective manipulation and elaboration into a variety of valuable chiral derivatives.
Caption: Key synthetic transformations of (R)-2-methyl-4-nitrobutan-1-ol.
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Reduction to γ-Amino Alcohols: The most significant transformation is the reduction of the nitro group to a primary amine. This is typically achieved with high yield via catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like zinc or iron in acidic media. The resulting (R)-4-amino-2-methylbutan-1-ol is a direct precursor to numerous pharmaceutical targets.
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Formation of Chiral Lactams: The γ-amino alcohol can be cyclized to form chiral γ-lactams (2-pyrrolidinones), a core structure in many CNS-active drugs and other bioactive molecules.[17]
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Modification of the Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or esterified to introduce other functionalities, all while preserving the integrity of the nitro group for later transformations.
Safety and Handling
As with any chemical reagent, proper handling is essential. The safety profile is primarily dictated by the properties of nitroalkanes and alcohols.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[18][19]
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Handling: Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames, as nitroalkanes can be combustible.[19][20]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C as recommended.[1][19]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]
Conclusion
(R)-2-methyl-4-nitrobutan-1-ol is a quintessential example of a modern chiral building block. Its value is derived not only from its stereodefined structure but also from the synthetic versatility afforded by its nitro and hydroxyl groups. The development of highly efficient and selective biocatalytic routes for its synthesis has made it a readily accessible and industrially viable starting material. For drug development professionals, this compound represents a reliable and stereocontrolled entry point into the synthesis of complex chiral amines, amino alcohols, and lactams, significantly streamlining the path to novel and enantiomerically pure active pharmaceutical ingredients.
References
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
-
ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
NIH. (n.d.). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]
-
ResearchGate. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]
-
Organic Letters. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
PubMed. (2000). Bioactivity and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Retrieved from [Link]
-
PubMed. (2010). Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives. Retrieved from [Link]
Sources
- 1. (R)-2-methyl-4-nitrobutan-1-ol [myskinrecipes.com]
- 3. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. york.ac.uk [york.ac.uk]
- 8. svedbergopen.com [svedbergopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. bg.cpachem.com [bg.cpachem.com]
